2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring with a piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thiourea derivative with a piperidine-containing reagent. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine: Lacks the 1,1-dioxide functionality, which may affect its reactivity and biological activity.
5-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Similar structure but without the methyl group, leading to differences in steric and electronic properties.
Uniqueness
2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C8H17N3O2S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H17N3O2S/c1-10-6-7-11(14(10,12)13)8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 |
InChI Key |
WEWYDGLJXXERTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(S1(=O)=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.